
4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a methylsulfanyl group at the 4-position, a nitro group at the 3-position, and an N-(propan-2-yl)amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide typically involves multiple steps:
Thioether Formation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated benzene derivative.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the nitro-thioether benzene derivative with isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the effects of nitro and thioether groups on biological systems, including their interactions with proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of 4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The nitro group could participate in redox reactions, while the thioether group could interact with sulfur-containing biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide: Features a nitro group and a thioether group.
4-(methylsulfanyl)-3-nitro-N-(ethyl)benzamide: Similar structure but with an ethyl group instead of an isopropyl group.
4-(methylsulfanyl)-3-nitro-N-(methyl)benzamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of the isopropyl group can influence its steric and electronic properties, potentially leading to different reactivity and interactions compared to its analogs.
Eigenschaften
Molekularformel |
C11H14N2O3S |
|---|---|
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
4-methylsulfanyl-3-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H14N2O3S/c1-7(2)12-11(14)8-4-5-10(17-3)9(6-8)13(15)16/h4-7H,1-3H3,(H,12,14) |
InChI-Schlüssel |
HHDNGJOHDAYYJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)

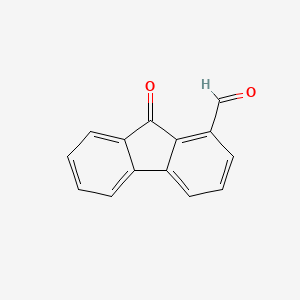

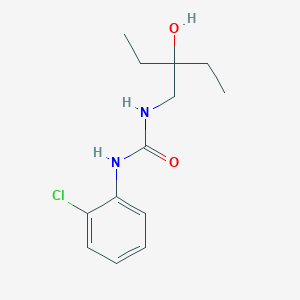
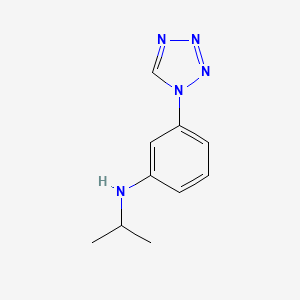
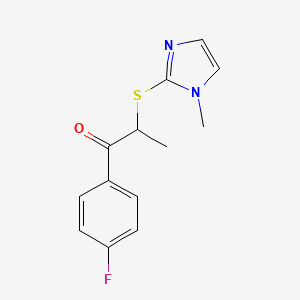
![Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915586.png)
![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)

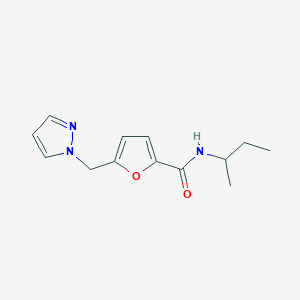
![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
![3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14915618.png)
![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)
